1-Cycloheptyl-3-(3-methylphenyl)urea is an organic compound with the molecular formula and a molecular weight of 232.32 g/mol. It belongs to the class of substituted ureas, which are important in various chemical and biological applications. The compound is characterized by a cycloheptyl group attached to the nitrogen atom of the urea functional group, along with a 3-methylphenyl substituent.
This compound can be synthesized through the reaction of cycloheptyl isocyanate with 3-methylaniline, typically in organic solvents such as dichloromethane or toluene under reflux conditions. The product can be purified by recrystallization or chromatography.
1-Cycloheptyl-3-(3-methylphenyl)urea is classified under:
The synthesis of 1-cycloheptyl-3-(3-methylphenyl)urea generally follows these steps:
In industrial settings, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process. Automated systems for mixing and temperature control are also utilized to ensure consistent quality and yield.
The molecular structure of 1-cycloheptyl-3-(3-methylphenyl)urea features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.32 g/mol |
IUPAC Name | 1-cycloheptyl-3-(3-methylphenyl)urea |
InChI | InChI=1S/C14H20N2O/c1-11-6-5-9-13(10-11)16-14(17)15-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H2,15,16,17) |
InChI Key | HCMVYMNNVUNYNW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)NC(=O)NC2CCCCC2 |
1-Cycloheptyl-3-(3-methylphenyl)urea can participate in several chemical reactions:
Oxidation:
Reduction:
Substitution:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-cycloheptyl-3-(3-methylphenyl)urea involves its interaction with biological targets that may lead to various pharmacological effects. While specific mechanisms for this compound are still under investigation, its structure suggests potential activity in modulating enzyme functions or receptor interactions relevant to drug development.
1-Cycloheptyl-3-(3-methylphenyl)urea is a solid at room temperature with moderate solubility in organic solvents.
The compound exhibits stability under normal conditions but may undergo various chemical transformations (oxidation, reduction, substitution) depending on the reaction conditions applied.
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Moderate in organic solvents |
1-Cycloheptyl-3-(3-methylphenyl)urea has several applications in scientific research:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0